2-(Difluoromethyl)-5-iodo-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-(difluoromethyl)-5-iodo-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF2IN2S/c4-1(5)2-7-8-3(6)9-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFPNBSGXHWQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)I)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF2IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344266-66-5 | |
| Record name | 2-(difluoromethyl)-5-iodo-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-iodo-1,3,4-thiadiazole typically involves the difluoromethylation of thiadiazole derivatives. One common method includes the reaction of 5-iodo-1,3,4-thiadiazole with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as acetonitrile, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods aim to optimize yield and purity while minimizing environmental impact. The use of metal-based catalysts and novel difluorocarbene reagents has been explored to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-iodo-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with different organometallic reagents to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, bases like sodium hydride for deprotonation, and oxidizing agents such as hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while cross-coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
Case Studies
- El-Naggar et al. (2011) reported that certain thiadiazole derivatives inhibited tumor growth in Ehrlich's Ascites Carcinoma model after 14 days of treatment. Notably, compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
- Polkam et al. (2015) synthesized a series of 1,3,4-thiadiazole derivatives that showed up to 68% inhibition of HT-29 colon cancer cells . The structure-activity relationship (SAR) studies indicated that specific substituents significantly enhance anticancer activity.
Data Table: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity |
|---|---|---|---|
| Compound A | HT-29 | 12.57 ± 0.6 | High |
| Compound B | MDA-MB-231 | 15.34 ± 0.8 | Moderate |
| Compound C | A549 | 20.45 ± 0.5 | Moderate |
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Research has shown that derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- A study highlighted the synthesis of several thiadiazole derivatives which were tested for antibacterial activity using the agar diffusion method. Results indicated that certain compounds had comparable efficacy to standard antibiotics .
- Another research effort demonstrated that some thiadiazole derivatives showed promising antifungal activity against common pathogens like Candida albicans and Aspergillus niger .
Data Table: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Microbial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 18 | High |
| Compound E | Escherichia coli | 15 | Moderate |
| Compound F | Candida albicans | 20 | High |
In Silico Studies and Drug Design
Recent advancements in computational chemistry have enabled the design of new derivatives based on 2-(Difluoromethyl)-5-iodo-1,3,4-thiadiazole through in silico studies targeting specific biological pathways.
Key Findings
In silico docking studies have identified potential interactions between thiadiazole derivatives and key enzymes involved in cancer metabolism and microbial resistance mechanisms. This approach facilitates the identification of promising candidates for further development as therapeutic agents against cancer and infectious diseases .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-iodo-1,3,4-thiadiazole involves its interaction with molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of specific pathways, affecting cellular processes and biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Key Properties of Selected 1,3,4-Thiadiazole Derivatives
*Calculated based on molecular formula (C3F2HIN2S).
Key Observations :
- Halogen Influence: Iodine at position 5 increases molecular weight and polarizability compared to lighter halogens (e.g., chlorine or fluorine).
- Fluorinated Groups: Difluoromethyl (CF2H) is less electron-withdrawing than trifluoromethyl (CF3) but improves metabolic stability compared to non-fluorinated analogs. Compounds with CF3 (e.g., 2-Iodo-5-CF3-thiadiazole) are liquids, while CF2H derivatives may exhibit higher crystallinity .
- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., chlorophenyl in I12) increase melting points due to π-π stacking, whereas aliphatic groups (e.g., ethyl in ) reduce thermal stability .
Key Comparisons :
- Anticancer Activity: DFTA (2-amino-5-CF3-thiadiazole) reduces adenine and guanine ribonucleotides in leukemia cells, while iodine-substituted derivatives may target different pathways via halogen bonding .
- Fungicidal Activity : Compound I12 shows efficacy against fungal pathogens, likely due to the electron-withdrawing effects of fluorine enhancing membrane penetration. The iodine in the target compound may offer broader-spectrum activity .
- Corrosion Inhibition: AMT’s thiol and amino groups enable chelation with metal surfaces, a mechanism absent in the target compound, which may instead rely on iodine’s polarizability for surface interactions .
Electronic and Spectroscopic Profiles
- DFT Studies : Computational analyses of DFTA reveal that fluorinated substituents stabilize the thiadiazole ring via electron-withdrawing effects, increasing electrophilicity. The iodine atom in the target compound may further enhance this effect, as seen in 2-Iodo-5-CF3-thiadiazole’s spectroscopic data .
- NMR and Mass Spectra : In , chlorophenyl and difluorophenyl substituents produce distinct 1H NMR shifts (e.g., aromatic protons at δ 7.2–8.0 ppm). The iodine atom in the target compound would cause significant deshielding in 13C NMR .
Biological Activity
2-(Difluoromethyl)-5-iodo-1,3,4-thiadiazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both difluoromethyl and iodine groups enhances its reactivity and selectivity towards various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The difluoromethyl group is expected to influence the compound's lipophilicity and biological interactions.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The difluoromethyl group enhances binding affinity, potentially acting as an inhibitor or modulator in various biochemical pathways. This compound may affect cellular processes related to proliferation and apoptosis, making it a candidate for anticancer therapy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance, compounds derived from the thiadiazole structure have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | Data not specified |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 0.28 |
| 5-(trifluoromethyl)-1,3,4-thiadiazole | HepG2 | 4.37 |
These findings suggest that modifications to the thiadiazole core can significantly enhance anticancer activity. For example, derivatives with specific substitutions have shown improved efficacy against MCF-7 cells through mechanisms such as cell cycle arrest at the G2/M phase .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that certain compounds exhibited IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU), demonstrating their potential as effective anticancer agents .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict interactions between this compound and key proteins involved in cancer progression. These studies suggest that the compound may inhibit STAT transcription factors and cyclin-dependent kinases (CDK9), which are crucial for cell proliferation .
Broader Biological Activities
Beyond anticancer properties, compounds containing the thiadiazole moiety have been reported to exhibit other biological activities:
Q & A
Q. What are the optimal synthetic routes for 2-(difluoromethyl)-5-iodo-1,3,4-thiadiazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of thiocarbohydrazide derivatives with iodinated precursors under dehydrating conditions (e.g., phosphorus oxychloride). Key parameters include:
- Temperature : Higher temperatures (80–100°C) accelerate cyclization but may promote side reactions like oxidation of the thiadiazole ring.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while chlorinated solvents (e.g., CHCl₃) improve regioselectivity.
- Catalysts : Lewis acids (e.g., ZnCl₂) can reduce activation barriers for cyclization steps .
Validation : Monitor progress via HPLC-MS and confirm purity using elemental analysis (C, H, N, S ≤ ±0.3% theoretical values).
Q. How can spectroscopic methods (NMR, IR, UV-Vis) be employed to characterize the structural and electronic properties of this compound?
- ¹H/¹³C NMR : The difluoromethyl group (-CF₂H) shows characteristic splitting patterns (e.g., ¹H NMR: δ ~6.0 ppm as a triplet; ¹⁹F NMR: δ ~-120 ppm). The iodine atom deshields adjacent carbons, shifting C-5 to δ ~160 ppm in ¹³C NMR .
- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C=S (650–750 cm⁻¹) confirm functional groups.
- UV-Vis : Conjugation in the thiadiazole ring results in absorbance ~260–280 nm (π→π* transitions), useful for concentration determination .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to control antibiotics.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. The iodine substituent enhances lipophilicity, potentially improving membrane permeability .
- Enzyme inhibition : Fluorescence-based assays targeting enzymes like topoisomerase II or kinases, leveraging the compound’s electron-deficient thiadiazole core .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) elucidate the electronic structure and binding interactions of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(2d2p) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4–5 eV) and electrostatic potential maps. The difluoromethyl group reduces electron density at C-5, enhancing electrophilicity for nucleophilic substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., DNA gyrase). The iodine atom forms halogen bonds with backbone carbonyls (distance ~3.3 Å), while the thiadiazole ring engages in π-π stacking with aromatic residues .
Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole derivatives?
- Structural analogs : Compare substituent effects. For example, replacing iodine with methyl groups reduces halogen bonding but increases steric bulk, altering binding affinities .
- Assay conditions : Standardize protocols (e.g., serum-free media to avoid protein binding artifacts) and validate with orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence assays) .
Q. How can fluorescence properties of this compound be exploited in imaging or sensing applications?
- Fluorophore design : The thiadiazole core exhibits dual fluorescence (excitation ~240–280 nm and ~355–410 nm), with emission tunable via substituents. Conjugation with styryl groups (e.g., replacing iodine) red-shifts emission to ~550 nm, enabling blue-light-emitting materials .
- Sensing : Functionalize with recognition moieties (e.g., boronic acid for glucose detection). Quenching/enhancement effects correlate with analyte concentration .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?
- Byproduct analysis : LC-MS identifies common impurities like 5-iodo-1,3,4-thiadiazole (lacking CF₂H) due to incomplete substitution.
- Purification : Use silica gel chromatography (hexane:EtOAc, 4:1) or recrystallization (ethanol/water) to isolate the target compound (>95% purity). Scale-up requires optimizing stoichiometry (e.g., 1.2:1 thiocarbohydrazide:iodo precursor) to minimize side reactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
